molecular formula C12H14N2O2S2 B13272149 N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B13272149
M. Wt: 282.4 g/mol
InChI Key: YPQIXPWBGUDEGE-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the class of five-membered heterocyclic sulfonamides. These compounds are extensively investigated for their potent and selective inhibitory activity against various isoforms of the carbonic anhydrase (CA) enzyme family . The primary sulfonamide group (SO₂NH₂) in its structure acts as a zinc-binding group, enabling it to bind effectively to the active site of carbonic anhydrases, which are metalloenzymes catalyzing the reversible hydration of carbon dioxide . This mechanism is fundamental to many physiological processes, making CA inhibitors valuable research tools. Based on the well-established profile of analogous thiophene-sulfonamides, this compound is anticipated to have high research value in several areas. It may serve as a key scaffold in the study of enzyme kinetics and the development of novel therapeutic agents for conditions like glaucoma, epilepsy, and cancer, where specific CA isoforms are implicated . Furthermore, thiophene derivatives, especially when combined with other pharmacophores, have demonstrated notable antimicrobial properties in scientific studies, suggesting potential cross-disciplinary research applications for this compound in anti-infective agent discovery . Researchers will find this compound valuable for probing structure-activity relationships (SAR) and for the rational design of new bioactive molecules with optimized potency and selectivity. This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQIXPWBGUDEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonamide Formation via Thiophene-2-sulfonyl Chloride and 2-Amino-2-phenylethylamine

The most straightforward and widely reported method for synthesizing this compound involves the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 2-amino-2-phenylethylamine. This reaction typically proceeds as follows:

  • Reagents: Thiophene-2-sulfonyl chloride and 2-amino-2-phenylethylamine.
  • Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions: The amine is added to a cooled solution of the sulfonyl chloride under inert atmosphere, often with a base such as triethylamine to scavenge the hydrochloric acid formed.
  • Work-up: Acidification with hydrochloric acid forms the hydrochloride salt, enhancing solubility and stability.
  • Yield: Generally good yields are reported, with product purity suitable for further applications.

This method is favored for its simplicity, mild conditions, and scalability for research and pharmaceutical purposes.

Alkylation and Functionalization Routes via Thiophene-2-sulfonamide Derivatives

Alternative synthetic strategies involve the preparation of substituted thiophene-2-sulfonamides followed by alkylation or cross-coupling reactions to introduce the amino-phenylethyl moiety or related side chains.

  • Step 1: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide with alkyl bromides in the presence of lithium hydride (LiH) in DMF at room temperature. This reaction proceeds via nucleophilic substitution and affords alkylated sulfonamide intermediates with yields ranging from 62% to 78%.

  • Step 2: Suzuki-Miyaura cross-coupling reactions of these brominated sulfonamides with aryl boronic acids in the presence of palladium catalysts under inert atmosphere at elevated temperatures (around 90°C) can further modify the thiophene core or side chains to introduce aromatic substituents. Yields for these coupling reactions range from 56% to 72%, depending on substituent electronic effects.

While these methods have been demonstrated for related thiophene sulfonamide derivatives, they provide a versatile platform for structural modification that could be adapted for synthesizing this compound analogs.

Sulfinamide Synthesis via Organometallic Reagents and Sulfur Dioxide Surrogates

A more recent and innovative approach to sulfonamide synthesis involves the use of organometallic reagents (e.g., arylmagnesium bromides), sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and subsequent conversion to sulfinyl chlorides followed by reaction with amines.

  • The organometallic reagent reacts with DABSO to form a metal sulfinate intermediate.
  • Treatment with thionyl chloride converts this intermediate into a sulfinyl chloride.
  • The sulfinyl chloride is then reacted with an amine nucleophile (such as 2-amino-2-phenylethylamine) in the presence of a base (e.g., triethylamine) to yield the sulfinamide.
  • This one-pot, multi-step sequence is performed at room temperature under nitrogen atmosphere and can achieve yields of 70-80% in related systems.

Although this method has been reported primarily for aryl sulfinamides, it offers a mild and efficient alternative route that could be adapted for the synthesis of this compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents and Conditions Yield Range (%) Advantages Limitations
Direct sulfonamide formation Thiophene-2-sulfonyl chloride + 2-amino-2-phenylethylamine; base; polar aprotic solvent; room temp 70-85 Simple, mild conditions, scalable Requires sulfonyl chloride availability
Alkylation of bromothiophene-2-sulfonamide + Suzuki coupling 5-bromothiophene-2-sulfonamide + alkyl bromides + LiH; Suzuki coupling with aryl boronic acids, Pd catalyst, 90°C 56-78 Structural diversity, modular synthesis Multi-step, requires Pd catalyst
Organometallic + DABSO sulfinamide synthesis Organomagnesium halide + DABSO + SOCl2 + amine + base, room temp 70-80 Mild, one-pot, versatile Requires organometallic reagents, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among sulfonamide derivatives include modifications to:

  • The sulfonamide nitrogen substituent (e.g., alkyl, aryl, heterocyclic groups).
  • The thiophene ring (e.g., halogenation, methylation, ethynylation).
  • The amine-containing side chain (e.g., phenoxyethyl, benzimidazolyl, or propargyl groups).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Thiophene Substituents on Sulfonamide N-Atom Molecular Formula Molecular Weight (g/mol) Key Features (NMR, Melting Point) Reference Evidence
N-(2-Amino-2-phenylethyl)thiophene-2-sulfonamide None (thiophene-2-sulfonamide) 2-Amino-2-phenylethyl C₁₂H₁₄N₂O₂S₂ 294.39 Not provided N/A
N-(2-Aminophenyl)thiophene-2-sulfonamide None 2-Aminophenyl C₁₀H₁₀N₂O₂S₂ 254.33 CAS: 182499-85-0; commercial availability [11]
N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide 5-Methyl 2-Aminophenyl C₁₁H₁₂N₂O₂S₂ 268.36 CAS: Not provided; MOL file available [14]
N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a) None Propargyl (prop-2-yn-1-yl) C₇H₇NO₂S₂ 213.27 Yellow liquid; ¹H/¹³C NMR data [2]
5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (9b) 5-Chloro Propargyl C₇H₆ClNO₂S₂ 247.71 Orange liquid; 67.9% yield [2]
N-(2-(2-Bromophenoxy)ethyl)-5-ethynylthiophene-2-sulfonamide (5d) 5-Ethynyl 2-(2-Bromophenoxy)ethyl C₁₅H₁₃BrNO₃S₂ 415.30 Yellow solid; 27% yield [3]
(R)-N-(5-Cyano-2-nitrobenzyl)-N-(1-hydroxy-3-phenylpropan-2-yl)thiophene-2-sulfonamide None 5-Cyano-2-nitrobenzyl and hydroxy-phenylpropyl C₂₁H₁₉N₃O₅S₂ 457.52 Farnesyl transferase inhibitor [15], [17]

Key Structural and Functional Differences

In contrast, analogs like N-(2-aminophenyl)thiophene-2-sulfonamide feature an aromatic amine, which may reduce conformational flexibility but enhance π-π stacking interactions.

Ethynyl groups (e.g., 5d ) introduce rigidity and enable click chemistry applications.

Propargyl derivatives (e.g., 9a–i ) may serve as intermediates for antiproliferative agents.

Physicochemical Properties

  • Melting Points: Propargyl derivatives (e.g., 9a) are liquids, while aromatic amines (e.g., N-(2-aminophenyl)thiophene-2-sulfonamide) are solids .
  • Solubility : The hydrophilic sulfonamide and amine groups enhance aqueous solubility, whereas halogenated or bulky substituents (e.g., 9g ) increase hydrophobicity.

Biological Activity

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been shown to exhibit a range of biological activities, particularly in neuroprotection and cytotoxicity against cancer cells. The compound's mechanism of action is primarily linked to its ability to modulate enzyme activity and influence signaling pathways associated with oxidative stress and apoptosis.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species (ROS).
  • Receptor Binding : It can bind to receptors that modulate neuronal survival and growth, particularly in the context of neurodegenerative diseases.

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study demonstrated that a related thiophene compound enhanced neurite outgrowth in neuronal cell models under low nerve growth factor (NGF) conditions. This effect was attributed to the compound's ability to protect against glutamate-induced excitotoxicity in murine hippocampal neurons (HT-22). Co-treatment with the compound significantly improved cell viability and reduced markers of oxidative stress, such as intracellular calcium overload and ROS production .
    Concentration (μM)Cell Viability Increase (%)ROS Production Inhibition (%)
    29.171
    426.040
    861.9Not specified
  • Cytotoxicity Against Cancer Cells :
    Another study explored the cytotoxic effects of benzo[b]thiophenesulphonamide derivatives, which share structural similarities with this compound. These derivatives were found to induce apoptosis in various human tumor cell lines by promoting ROS overproduction and inhibiting specific NOX activities associated with cancer cell proliferation .
    Cell LineIC50 (μM)
    K-562 (Leukemia)0.1
    HeLa (Cervical)0.1
    HT-29 (Colorectal)Not specified

Structure-Activity Relationship (SAR)

Research on the SAR of thiophene derivatives indicates that modifications in the sulfonamide group can significantly influence their biological activity. Increased lipophilicity and the presence of electron-donating or withdrawing groups have been correlated with enhanced cytotoxicity and neuroprotective effects .

Q & A

Q. What formulation strategies improve aqueous solubility for preclinical testing?

  • Methodology :
  • Nanoemulsions : Prepare using Tween-80 and soybean oil (particle size <200 nm via dynamic light scattering) .
  • Cyclodextrin Complexation : Test β-cyclodextrin at 1:2 molar ratio; assess solubility via phase-solubility diagrams .
  • Salt Formation : Screen with HCl or sodium counterions; monitor crystallinity by PXRD .

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